2-Ethoxy-5-methylbenzene-1,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

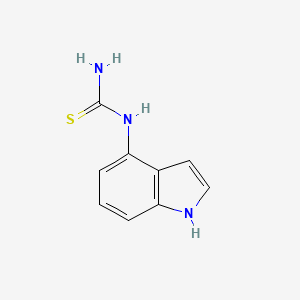

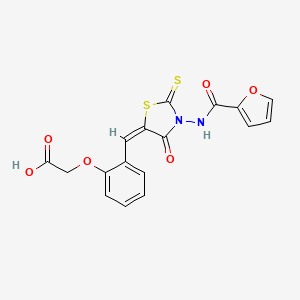

2-Ethoxy-5-methylbenzene-1,4-diamine, also known as Ethoxymethylbenzene diamine, is an aromatic amine that is derived from benzene. It has a molecular weight of 166.22 .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C9H14N2O/c1-3-12-9-5-7 (10)6 (2)4-8 (9)11/h4-5H,3,10-11H2,1-2H3 . This indicates that the compound has a benzene ring with two amine groups (NH2) and one ethoxy group (C2H5O) attached to it. Chemical Reactions Analysis

The chemical reactions of this compound are likely to involve its amine groups. Amines can undergo a variety of reactions, including electrophilic aromatic substitution . The exact reactions would depend on the specific conditions and reactants involved.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Properties

Polyimide Synthesis : 2-Ethoxy-5-methylbenzene-1,4-diamine is used in the synthesis of polyimides with azomethine functionality, contributing to the creation of high-performance engineering plastics. These polyimides are characterized by their amorphous nature, solubility in various solvents, and high thermal stability, making them suitable for engineering applications (Iqbal, Khosa, Jamal, & Hamid, 2015).

Density and Viscosity Measurements : This compound is also involved in studies measuring densities and viscosities of binary mixtures with other chemicals, providing insights into solute-solvent interactions and structural factors influencing these properties (Zhu, Han, Liu, & Ma, 2014).

Schiff Base Ligand Synthesis : It acts as a precursor in the creation of Schiff base ligands for Ni(II) and Pd(II) complexes, aiding in the study of electronic transitions and molecular interactions through spectroscopic and theoretical methods (Kargar et al., 2019).

Corrosion Inhibition : Research into novel Schiff bases derived from this compound has shown potential for corrosion inhibition in mild steel, contributing to industrial applications in steel protection (Singh & Quraishi, 2016).

Ionophore Development : Studies have demonstrated the use of derivatives of this compound as ionophores for potentiometric determination of specific ions, showing potential in analytical chemistry (Soleymanpour, Rad, & Niknam, 2006).

Ullmann Coupling Reaction : This compound is used in the Ullmann coupling reaction to synthesize other complex molecules, aiding in the advancement of organic synthesis methods (Narayanan & Haridas, 2013).

Applications in Polymer Science

Fluorinated Polyimide Synthesis : It plays a crucial role in the development of fluorinated polyimides, which have improved solubility, lower color intensity, and robust thermal properties, useful in various industrial applications (Yang & Hsiao, 2004).

Polyimide Films with Oxyethylene Units : Derivatives of this compound are used in creating polyimides containing oxyethylene units, leading to films with unique properties like good solubility and thermal stability, relevant for electronic and aerospace industries (Feld, Ramalingam, & Harris, 1983).

Semifluorinated Poly(Ether Amide) Synthesis : The compound aids in synthesizing polyamides for gas separation membranes, showing high permeability and selectivity for specific gases, important in environmental and industrial applications (Bandyopadhyay et al., 2013).

Safety and Hazards

The safety information available indicates that 2-Ethoxy-5-methylbenzene-1,4-diamine may pose certain hazards. The compound has been assigned the GHS pictograms GHS07 and GHS08, indicating that it may cause harm if swallowed or inhaled, may cause skin or eye irritation, and may cause allergic skin reactions .

Wirkmechanismus

Target of Action

Similar diamine-based compounds have been known to inhibit copper-containing amine oxidases and flavoprotein polyamine oxidases .

Mode of Action

This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Inhibition of amine oxidases can impact a variety of physiological processes, including cell growth, differentiation, and apoptosis .

Result of Action

The inhibition of amine oxidases can potentially lead to alterations in cellular growth and differentiation, and may also influence apoptotic processes .

Biochemische Analyse

Biochemical Properties

It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . This suggests that 2-Ethoxy-5-methylbenzene-1,4-diamine might interact with various enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. Benzene derivatives are known to form sigma-bonds with the benzene ring, generating a positively charged intermediate . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Eigenschaften

IUPAC Name |

2-ethoxy-5-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-12-9-5-7(10)6(2)4-8(9)11/h4-5H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKXTLDENNZSAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide](/img/structure/B2369408.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2369412.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2369413.png)

![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)

![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)

![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)

![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2369422.png)